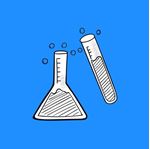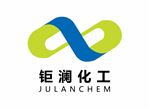- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Element
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Shanghai Xinsi New Materials Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Taian Jiayue Biochemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Nanjing Jubai Biopharm
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Pyridazinones
Pyridazinones are a class of heterocyclic compounds characterized by the presence of a pyridazinone ring, which consists of five-membered and six-membered rings fused together. These organic compounds are widely studied for their diverse biological activities and potential applications in various fields.
Structurally, pyridazinones can be represented as C6H4N2O, where one nitrogen atom is attached to a five-membered ring (pyrrole) and the other to a six-membered ring (pyridine). Due to their unique structural features, these compounds exhibit a range of pharmacological properties including anti-inflammatory, antifungal, and antibacterial activities.
In pharmaceutical research, pyridazinones are often explored as lead compounds for drug development. Their versatility in terms of molecular structure allows chemists to modify functional groups to optimize biological activity while maintaining stability. Additionally, they have been found useful in the synthesis of various other heterocycles through reactions such as amidation and condensation.
Overall, pyridazinones serve as an important structural motif in chemical biology and medicinal chemistry due to their broad spectrum of bioactivities and potential therapeutic applications.


-
The Role of DL-Methionine in Biopharmaceuticals: A Critical ReviewThe Role of DL-Methionine in Biopharmaceuticals: A Critical Review Dl-methionine, a sulfur-containing amino acid, plays a pivotal role in various biological and pharmaceutical applications. This article delves into the critical role of dl-methionine in biopharmaceuticals, exploring its synthesis, pharmacokinetics, therapeutic applications, and challenges. By examining recent advancements and exist...
-
Re-Evaluation of Chloramphenicol's Therapeutic Potential in Modern Chemical BiopharmaceuticalsRe-Evaluation of Chloramphenicol's Therapeutic Potential in Modern Chemical Biopharmaceuticals Introduction Chloramphenicol, a classic antibiotic discovered over six decades ago, has historically played a significant role in the treatment of bacterial infections. Despite its decline in popularity due to concerns over toxicity and the rise of alternative antibiotics, recent advancements in chemica...
-
The Pharmaceutical and Therapeutic Applications of Aluminum Hydroxide in Modern MedicineThe Pharmaceutical and Therapeutic Applications of Aluminum Hydroxide in Modern Medicine Introduction to Aluminum Hydroxide in Modern Medicine Aluminum hydroxide, a versatile chemical compound with the formula Al(OH)₃, has found significant applications in both pharmaceutical and therapeutic realms. Its unique properties make it invaluable in treating various medical conditions, from gastrointest...
-
The Pharmacological Properties and Therapeutic Applications of Avermectin B1The Pharmacological Properties and Therapeutic Applications of Avermectin B1 Introduction to Avermectin B1 Avermectin B1 is a macrocyclic lactone compound that belongs to the avermectin family, a group of natural products isolated from the soil bacterium *Streptomyces avermitilis*. These compounds have gained significant attention in the field of pharmacology and biomedicine due to their potent a...
-
The Therapeutic Potential of L-Glutamine in Modern BiopharmaceuticalsThe Therapeutic Potential of L-Glutamine in Modern Biopharmaceuticals Introduction to L-Glutamine: A Bioactive Molecule with Multifaceted Applications L-Glutamine, an amino acid that serves as a crucial building block for proteins, has garnered significant attention in the fields of chemistry and biomedicine due to its diverse therapeutic potential. As a conditionally essential nutrient, L-Glutam...






